Anidoxime
Description
Anidoxime (CAS: 34297-34-2) is an investigational oral analgesic agent with the molecular formula C₂₁H₂₇N₃O₃ and a molecular weight of 369.46 g/mol . Structurally, it is the hydrochloride salt of O-(4-methoxyphenyl-carboxyl)-3-diethylamino-propiophenone oxime, synthesized via the conversion of a ketone to an oxime intermediate, followed by reaction with p-methoxyphenyl isocyanate . Unlike conventional opioids or NSAIDs, this compound inhibits prostaglandin synthesis in vitro and in vivo through a mechanism distinct from other clinical analgesics . Its unique amidoxime functional group (containing both hydroxyimino and amino groups) positions it as a versatile scaffold in medicinal chemistry .
Structure
3D Structure
Properties
Molecular Formula |
C21H27N3O3 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[(E)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25)/b23-20+ |
InChI Key |
XPHBRTNHVJSEQD-BSYVCWPDSA-N |
Isomeric SMILES |
CCN(CC)CC/C(=N\OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Synonyms |
4-MPC-3-DAPO anidoxime anidoxime hydrochloride O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Anidoxime can be synthesized through the reaction of hydroxylamine with nitriles under various conditions. One efficient method involves the use of hydroxylamine and nitriles via a solvent-free method under ultrasonic irradiation . Another approach is the microwave-assisted method, which has been applied for the synthesis of amidoxime-functionalized fibrous adsorbents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its rapidity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Anidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of anidoximes can be catalyzed by hemoproteins like cytochrome P450 or horseradish peroxidase . Additionally, anidoximes can react with carboxylic acids or their esters under high-pressure conditions to form 1,2,4-oxadiazoles .
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 or horseradish peroxidase.
Substitution: Reaction with carboxylic acids or esters under high-pressure conditions.
Major Products:
Oxidation: Nitric oxide (NO) release.
Substitution: Formation of 1,2,4-oxadiazoles.
Scientific Research Applications
Anidoxime has been studied extensively for its applications in various fields:
Mechanism of Action
Anidoxime exerts its effects primarily through the release of nitric oxide (NO). The presence of an electron-donating group on the oxime moiety decreases the energy gap between the oxime and nitrone forms, stabilizing the latter and facilitating addition reactions . This mechanism is crucial for its biological activities, including vasodilation and reduction of arterial pressure .
Comparison with Similar Compounds
Structural and Mechanistic Differences
- Anidoxime vs. Opioids: Dihydrocodeine: A morphine derivative acting on μ-opioid receptors. Molecular formula: C₁₈H₂₃NO₃ (smaller than this compound’s C₂₁H₂₇N₃O₃) . this compound: Non-opioid mechanism via prostaglandin inhibition, avoiding receptor-mediated side effects .
- This compound vs.
Amidoxime Derivatives :
Physicochemical Properties
This compound’s higher molecular weight and hydrochloride salt formulation may influence its pharmacokinetics, including prolonged half-life compared to smaller molecules like dihydrocodeine .
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